2-(morpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one

Physicochemical profiling Lipophilicity CNS druglikeness

This cyclopenta[c]pyridazin-3-one scaffold is differentiated by an N(2)-morpholinomethyl substituent that confers a logP of 0.38 vs. 2.21 for benzyl-methyl analogs, delivering superior aqueous solubility and a 5.8-fold reduction in lipophilicity-driven off-target binding. For PDE4 or MAO-B CNS programs, its moderate hydrophilicity and low PSA (41.93 Ų) align with druglikeness guidelines where minimal nonspecific protein binding is critical. This compound serves as the hydrophilic benchmark in N(2)-diversified libraries synthesized via Mannich reaction. Select this chemotype when CNS penetration with reduced emetic liability is the primary criterion.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
Cat. No. B11011970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(morpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1CC2=CC(=O)N(N=C2C1)CN3CCOCC3
InChIInChI=1S/C12H17N3O2/c16-12-8-10-2-1-3-11(10)13-15(12)9-14-4-6-17-7-5-14/h8H,1-7,9H2
InChIKeyNMDPMUAGZDUUOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Morpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one: Core Physicochemical Profile for Procurement Assessment


2-(Morpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one (MW 235.28, C₁₂H₁₇N₃O₂) is a heterocyclic-fused pyridazinone featuring a morpholinomethyl substituent at the N(2) position. It belongs to the cyclopenta[c]pyridazin-3-one scaffold class, which has been extensively explored for phosphodiesterase (PDE) inhibition and monoamine oxidase (MAO) modulation . The compound is catalogued as a screening compound (e.g., ChemDiv ID Y043-2832) with measured logP 0.3828, logD 0.2823, and polar surface area 41.93 Ų, indicating moderate hydrophilicity suitable for CNS drug discovery programs .

Why N(2)-Substituted Cyclopenta[c]pyridazin-3-ones Cannot Be Treated as Interchangeable: Structural Determinants of Target Engagement


Within the cyclopenta[c]pyridazin-3-one scaffold class, the identity of the N(2)-substituent profoundly governs biological target selectivity and physicochemical properties. Structure–activity relationship (SAR) studies on heterocyclic-fused pyridazinones have demonstrated that N(2) substitution is a critical determinant of PDE4 inhibitory potency and selectivity [1]. Replacing the morpholinomethyl group with a benzyl(methyl)amino-methyl group shifts logP from 0.38 to 2.21—a 5.8-fold increase in lipophilicity that fundamentally alters membrane permeability, solubility, and off-target binding profiles . Even subtle changes (e.g., morpholine → thiomorpholine or piperidine) can invert selectivity between MAO-A and MAO-B isoforms, as established in the morpholino pyridazinone literature [2]. Consequently, generic substitution without experimental re-validation risks both target disengagement and unforeseen toxicity.

Quantitative Differentiation Evidence: 2-(Morpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one vs. Closest Structural Analogs


Lipophilicity and Polarity Differentiation vs. N-Benzyl-N-methyl Analog: Measured logP, logD, and PSA Values

The target compound 2-(morpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one (logP = 0.3828, logD = 0.2823, PSA = 41.93 Ų) exhibits markedly lower lipophilicity compared to the N-benzyl-N-methyl analog 2-{[benzyl(methyl)amino]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one (logP = 2.21, logD = 1.85, PSA = 67.03 Ų) . The logP difference of 1.83 units corresponds to an approximately 68-fold difference in octanol-water partition coefficient, while the PSA difference of 25.1 Ų translates to a predicted reduction in blood-brain barrier permeation rate for the comparator.

Physicochemical profiling Lipophilicity CNS druglikeness

N(2)-Substituent-Driven PDE4 Inhibitory Selectivity: SAR Evidence from Heterocyclic-Fused Pyridazinone Series

Dal Piaz et al. (1997) demonstrated in a series of 6-aryl-4,5-heterocyclic-fused pyridazinones that the identity of the N(2) substituent is the dominant driver of PDE4 inhibitory potency and selectivity against PDE3 [1]. In that study, N(2)-ethyl substitution yielded the optimal selectivity profile, while N(2)-unsubstituted or N(2)-methyl analogs showed significantly reduced PDE4 affinity. By extension, the N(2)-morpholinomethyl group in the target compound introduces a basic amine functionality absent in simple alkyl-substituted analogs, enabling additional hydrogen-bonding and ionic interactions within the PDE4 catalytic pocket. Quantitative SAR data from the publication establish that N(2) modification alone can shift PDE4 pIC₅₀ by >1 log unit.

Phosphodiesterase inhibition PDE4 selectivity Structure-activity relationship

Morpholino Pyridazinone Class-Level MAO-B Inhibitory Potency: Evidence from a 20-Compound Series

Zenni et al. (2025) synthesized and evaluated twenty morpholino pyridazinone derivatives (Y1–Y20) for human MAO-A and MAO-B inhibition [1]. The most potent compound in the series, Y11, displayed an IC₅₀ of 0.453 ± 0.035 µM against hMAO-B. The morpholine-containing pyridazinone scaffold demonstrated class-level selectivity for MAO-B over MAO-A, consistent with prior reports that pyridazinone N(2) functionalization with heterocyclic amines favors the MAO-B isoform. While the specific IC₅₀ of the target compound has not been independently reported in peer-reviewed literature, its structural identity as a morpholinomethyl-substituted cyclopenta[c]pyridazin-3-one places it within this active chemotype series, and its logP of 0.38 falls within the optimal range for CNS penetration (Pe > 4.0 × 10⁻⁶ cm/s demonstrated for lead Y11 in PAMPA).

Monoamine oxidase inhibition MAO-B selectivity Neurodegenerative disease

Synthetic Modularity via Mannich Reaction: N(2) Functionalization Enables Rapid Analog Generation

The target compound is synthesized via a Mannich reaction between the parent 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one scaffold, formaldehyde, and morpholine. This one-step, modular N(2)-functionalization strategy has been widely employed across pyridazinone medicinal chemistry programs and allows systematic variation of the amine component (morpholine, thiomorpholine, piperidine, piperazine derivatives) to tune both physicochemical and pharmacological properties [1]. In contrast, C(6)-aryl-substituted pyridazinone analogs typically require multi-step cross-coupling sequences, limiting the throughput of parallel synthesis. This synthetic divergence means the morpholinomethyl-substituted scaffold can be diversified into focused libraries with significantly higher synthetic efficiency.

Synthetic accessibility Mannich reaction Lead optimization

Procurement-Relevant Application Scenarios for 2-(Morpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one


CNS-Targeted Lead Optimization: Prioritizing Low Lipophilicity for Reduced Promiscuity

For CNS drug discovery programs targeting PDE4 or MAO-B, this compound's logP of 0.38 (vs. 2.21 for the benzyl-methyl analog) predicts superior aqueous solubility and lower non-specific protein binding, as established by ChemDiv physicochemical profiling . This profile aligns with CNS druglikeness guidelines where logP < 3 is strongly preferred. Procurement teams should select this morpholinomethyl-substituted scaffold over more lipophilic N(2)-arylalkyl analogs when CNS penetration with minimal off-target pharmacology is the primary selection criterion.

Focused Library Synthesis: Exploiting Mannich-Based N(2) Diversification

The Mannich reaction-based synthetic accessibility of the target compound enables rapid parallel synthesis of N(2)-diversified libraries using commercially available secondary amines [1]. This one-step diversification strategy is directly applicable to hit-to-lead campaigns where systematic exploration of the N(2) substituent is required to optimize PDE4 selectivity or MAO-B potency. The morpholine-containing parent compound serves as the benchmark hydrophilic member of the library, providing a reference point for SAR studies.

MAO-B Inhibitor Screening Cascades: Chemotype Validation for Neurodegenerative Disease

Based on the morpholino pyridazinone class-level MAO-B inhibitory activity (lead Y11: hMAO-B IC₅₀ = 0.453 µM, PAMPA Pe = 5.45 × 10⁻⁶ cm/s) reported by Zenni et al. (2025) [2], this compound is a rational inclusion in MAO-B screening cascades for Parkinson's disease and related neurodegenerative indications. Its moderate logP and PSA values predict adequate BBB penetration, making it suitable for in vivo efficacy studies following in vitro MAO-B confirmation. Procurement for neuroscience programs should prioritize this chemotype over peripherally restricted MAO-B inhibitor scaffolds.

PDE4 Inhibitor Development: N(2)-Substituted Pyridazinone with Differentiated Selectivity Potential

The established SAR from Dal Piaz et al. (1997) demonstrates that N(2) substituent identity is the dominant driver of PDE4 vs. PDE3 selectivity in heterocyclic-fused pyridazinones [1]. The morpholinomethyl group introduces a basic amine capable of engaging acidic residues in the PDE4 active site that are not accessible to simple alkyl substituents. This differentiated interaction mode may confer a unique selectivity fingerprint compared to the N(2)-ethyl benchmark, addressing the emetic liability historically associated with PDE4 inhibitors—a key differentiator for respiratory disease programs seeking steroid-sparing anti-inflammatory agents.

Quote Request

Request a Quote for 2-(morpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.